molecular formula C7H10N2OS B14685338 4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl-

4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl-

Cat. No.: B14685338
M. Wt: 170.23 g/mol
InChI Key: LEGNEDVXAGFASF-UHFFFAOYSA-N
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Description

5-ethoxy-2-methylpyrimidine-4(3H)-thione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are diazines with nitrogen atoms at the 1 and 3 positions. This compound is characterized by its unique structure, which includes an ethoxy group at the 5th position, a methyl group at the 2nd position, and a thione group at the 4th position. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-2-methylpyrimidine-4(3H)-thione typically involves the reaction of ethyl acetoacetate with thiourea in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidine derivative. The reaction conditions generally include refluxing the mixture in ethanol for several hours .

Industrial Production Methods

Industrial production of 5-ethoxy-2-methylpyrimidine-4(3H)-thione follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-2-methylpyrimidine-4(3H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-ethoxy-2-methylpyrimidine-4(3H)-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-ethoxy-2-methylpyrimidine-4(3H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethoxy-2-methylpyrimidine-4(3H)-thione is unique due to the presence of the thione group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials .

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

5-ethoxy-2-methyl-1H-pyrimidine-6-thione

InChI

InChI=1S/C7H10N2OS/c1-3-10-6-4-8-5(2)9-7(6)11/h4H,3H2,1-2H3,(H,8,9,11)

InChI Key

LEGNEDVXAGFASF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=C(NC1=S)C

Origin of Product

United States

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